4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Description
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a 6-chloropyrimidin-4-yl amino substituent. This compound belongs to a class of bioactive molecules where the cyclohexanol scaffold is functionalized with heterocyclic amines, a structural motif common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRJPAPPJRKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733674 | |
| Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-58-3 | |
| Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of 6-Chloropyrimidine: This can be achieved by chlorination of pyrimidine using reagents such as phosphorus oxychloride.
Amination: The 6-chloropyrimidine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Coupling with Cyclohexanol: The final step involves coupling the 4-amino-6-chloropyrimidine with cyclohexanol under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the cyclohexanol moiety.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexanone.
Reduction: Formation of reduced derivatives of the pyrimidine ring or cyclohexanol.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol lies in its potential as a pharmacological agent . It is under investigation for its ability to act as a kinase inhibitor , which is crucial for the development of targeted cancer therapies. The compound's mechanism involves binding to the active sites of specific kinases, thereby inhibiting their activity and affecting downstream signaling pathways associated with cell proliferation and survival.
Case Study: Kinase Inhibition
In studies focusing on the inhibition of specific kinases involved in cancer progression, 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol demonstrated significant efficacy in reducing cell viability in various cancer cell lines. The compound's ability to induce apoptosis was notably observed in models of breast and colon cancer.
Biological Research
Beyond its medicinal applications, this compound is also studied for its effects on cellular pathways. Research indicates that it may modulate biological processes such as:
- Cell Cycle Regulation : Inhibition of kinases can lead to cell cycle arrest.
- Apoptosis Induction : The compound has shown potential in triggering apoptosis in malignant cells.
Experimental Findings
In vitro studies have revealed that treatment with this compound leads to alterations in the expression of genes associated with apoptosis and cell cycle regulation, suggesting its role as a promising therapeutic agent.
Materials Science
The compound's structural characteristics make it suitable for applications in materials science , particularly in the synthesis of advanced materials such as polymers and nanomaterials. Its unique properties allow it to be used as an intermediate in the production of various chemical products.
Application Example: Polymer Synthesis
Research has explored the use of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol in creating polymeric materials with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composites.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyrimidine moiety is crucial for its binding affinity, while the cyclohexanol ring provides structural stability and influences its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 6-chloropyrimidine group in the target compound enhances electrophilicity compared to the 6-methylpyrimidine in or the dibromophenyl group in Ambroxol . This may influence binding specificity in enzymatic pockets.
Biological Activity
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is a compound characterized by its unique molecular structure, which includes a chloropyrimidine moiety linked to a cyclohexanol. The chemical formula for this compound is C₁₃H₁₈ClN₃O, and it has garnered attention in medicinal chemistry due to its potential biological activities.
Molecular Structure
The compound features:
- Chloropyrimidine moiety : This contributes to its reactivity and biological properties.
- Cyclohexanol ring : Provides structural stability and influences pharmacokinetic properties.
The biological activity of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The chloropyrimidine portion enhances binding affinity, while the cyclohexanol component stabilizes the structure, allowing it to modulate various biological processes.
Antimicrobial Properties
Research indicates that compounds similar to 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have been shown to possess broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in this area .
Anticancer Potential
The compound is being investigated for its potential as an anticancer agent. It has been observed that 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol can inhibit kinase activity, which is crucial for cancer cell proliferation. The inhibition of specific kinases can lead to the induction of apoptosis in cancer cells, making it a valuable target for cancer therapy.
Antimalarial Activity
Recent studies have also explored the antimalarial properties of related compounds. For example, triazolopyrimidine derivatives have shown promising results against Plasmodium falciparum, and it is hypothesized that similar mechanisms may apply to 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol .
Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-Amino-6-chloropyrimidine | Antimicrobial | 15.0 | Broad-spectrum activity against bacteria |
| Triazolopyrimidine hybrid | Antimalarial | 0.20 | Superior activity against CQ-resistant strains |
| 4-Aminoquinoline derivative | Anticancer | Varies | Inhibits kinase activity leading to apoptosis |
Case Study: Anticancer Activity
In a study examining the anticancer effects of pyrimidine derivatives, researchers found that modifications to the chlorinated pyrimidine structure significantly enhanced its inhibitory effects on cancer cell lines. The study highlighted the importance of structural features in determining biological efficacy and suggested pathways for future research in drug development .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of related compounds demonstrated that modifications in the pyrimidine structure could lead to enhanced activity against both gram-positive and gram-negative bacteria. The findings support further exploration into the synthesis of new derivatives based on the core structure of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol .
Q & A
Q. What are the established synthetic routes for 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic aromatic substitution between 6-chloropyrimidine derivatives and 4-aminocyclohexanol. Key steps include:
- Amination : Reacting 4-aminocyclohexanol with 6-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C for 12–24 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) yields >95% purity .
- Yield Optimization : Stoichiometric control (1:1 molar ratio), inert atmosphere (N₂/Ar), and post-reaction quenching in ice-water improve reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol?
- 1H NMR : Cyclohexanol hydroxyl proton (δ 4.8–5.2 ppm, broad singlet) and pyrimidine protons (δ 8.2–8.6 ppm, doublets due to J coupling with Cl) .
- 13C NMR : Chloropyrimidine carbons (δ 155–160 ppm) and cyclohexanol carbons (δ 65–75 ppm) confirm connectivity .
- Mass Spectrometry (ESI+) : Molecular ion [M+H]+ at m/z 256.08 matches the theoretical mass .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) validate functional groups .
Q. How is crystallographic data for this compound refined, and what software is recommended?
Single-crystal X-ray diffraction data can be refined using SHELXL , which employs least-squares minimization to model atomic positions and thermal parameters. Key steps include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Twin refinement for resolving overlapping reflections in cases of crystal twinning .
- Validation via R1 values (<5%) and goodness-of-fit (<1.05) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for the cyclohexanol ring?
Stereoselectivity is achieved through:
- Chiral Catalysis : Iridium complexes (e.g., [Ir(COD)Cl]₂ with phosphine ligands) promote trans-deoxygenation of cyclohexanol precursors, favoring the thermodynamically stable diastereomer .
- Enantiopure Starting Materials : Using (1R,4R)-4-aminocyclohexanol ensures retention of configuration during coupling .
- Dynamic Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) separates enantiomers .
Q. What strategies resolve contradictions between crystallographic and solution-phase data?
- Variable-Temperature NMR : Assess conformational flexibility (e.g., cyclohexanol ring flipping) by observing coalescence temperatures .
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
- NOESY : Cross-peaks between cyclohexanol OH and adjacent protons indicate spatial proximity in solution .
Q. How do reaction mechanisms explain variability in amination yields?
The amination of 6-chloropyrimidine proceeds via a two-step mechanism:
- Nucleophilic Attack : Deprotonated 4-aminocyclohexanol attacks the electron-deficient C4 position of pyrimidine.
- Base Role : K₂CO₃ neutralizes HCl byproducts, shifting equilibrium toward product formation .
- Side Reactions : Competing hydrolysis of 6-chloropyrimidine to 6-hydroxypyrimidine can occur at elevated temperatures (>80°C), reducing yield. Mitigate via controlled heating (50–60°C) .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting purity assessments (HPLC vs. NMR)?
- HPLC : Detects non-volatile impurities (e.g., unreacted starting materials) but may miss stereoisomers.
- 1H NMR Integration : Quantifies proton environments but is less sensitive to trace impurities.
- Resolution : Combine both methods and validate with spiking experiments (e.g., adding known impurities to assess detection limits) .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .
- Software : Gaussian or ORCA for DFT; GROMACS for MD .
Methodological Best Practices
Q. What purification techniques ensure high purity for pharmacological assays?
- Step 1 : Liquid-liquid extraction (ethyl acetate/water) removes hydrophilic impurities.
- Step 2 : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) isolates the product.
- Step 3 : Recrystallization (ethanol/water 7:3) yields crystals with ≥97% purity, verified by HPLC (C18 column, 1.0 mL/min acetonitrile/water) .
Q. How are stability studies conducted for this compound under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
